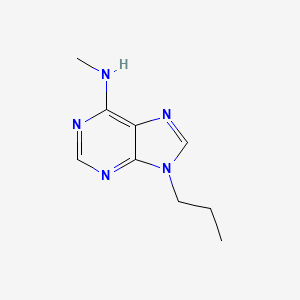![molecular formula C12H10N2O B11903535 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)
1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Méthyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile est un composé spirocyclique qui présente un motif structural unique combinant un cycle cyclopropane avec une partie indoline
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1’-Méthyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile implique généralement la réaction de dérivés d’isatine avec des réactifs contenant du cyclopropane. Une méthode courante comprend l’utilisation de N-méthylisatine et d’α-bromo(chloro)acétophénone en présence d’une base telle que la triéthylamine et d’un catalyseur comme l’α-picoline . La réaction est réalisée dans l’acétonitrile sous reflux pendant plusieurs heures, suivie d’une purification par chromatographie sur colonne.
Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de ce composé ne soient pas largement documentées, l’approche générale impliquerait la mise à l’échelle de la synthèse en laboratoire. Cela inclurait l’optimisation des conditions de réaction pour améliorer le rendement et la pureté, ainsi que l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions : 1’-Méthyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe carbonitrile, souvent en utilisant des nucléophiles comme des amines ou des thiols.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure d’aluminium et de lithium dans l’éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Amines ou thiols en présence d’une base comme la triéthylamine.
Principaux produits formés :
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’amines ou d’alcools.
Substitution : Formation de dérivés d’indoline substitués.
Applications de la recherche scientifique
1’-Méthyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés spirocycliques plus complexes.
Médecine : Exploré pour son utilisation potentielle dans la conception de médicaments, en particulier dans le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés uniques, telles que les polymères et les catalyseurs.
Applications De Recherche Scientifique
1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
Le mécanisme d’action du 1’-Méthyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut inhiber les enzymes ou les récepteurs en se liant à leurs sites actifs, modulant ainsi leur activité. Les voies et les cibles exactes peuvent varier en fonction de l’application spécifique et de la structure du composé .
Composés similaires :
Dérivés de spiroindole : Des composés comme le spiro[indoline-3,4’-pipéridine] et le spiro[indoline-3,4’-pyrrolidine] présentent des similitudes structurales avec le 1’-Méthyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile.
Composés spirooxindole : Ceux-ci comprennent le spiro[benzo[5,6]chromeno[2,3-c]pyrazole-11,3’-indol]-2’-one et le spiro[pyrazolo[3,4-b]benzo[h]quinolin-7,3’-indol]-2’-one.
Unicité : 1’-Méthyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile est unique en raison de sa combinaison d’un cycle cyclopropane avec une partie indoline, ce qui lui confère des propriétés chimiques et biologiques distinctes. Ce motif structural est moins courant que d’autres composés spirocycliques, ce qui en fait une cible précieuse pour la recherche et le développement.
Comparaison Avec Des Composés Similaires
Spiroindole Derivatives: Compounds like spiro[indoline-3,4’-piperidine] and spiro[indoline-3,4’-pyrrolidine] share structural similarities with 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile.
Spirooxindole Compounds: These include spiro[benzo[5,6]chromeno[2,3-c]pyrazole-11,3’-indol]-2’-one and spiro[pyrazolo[3,4-b]benzo[h]quinolin-7,3’-indol]-2’-one.
Uniqueness: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile is unique due to its combination of a cyclopropane ring with an indoline moiety, which imparts distinct chemical and biological properties. This structural motif is less common compared to other spirocyclic compounds, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1'-methyl-2'-oxospiro[cyclopropane-1,3'-indole]-5'-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-14-10-3-2-8(7-13)6-9(10)12(4-5-12)11(14)15/h2-3,6H,4-5H2,1H3 |
Clé InChI |
GOOUTISXYIQIJQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C#N)C3(C1=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)
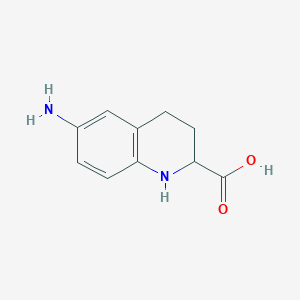
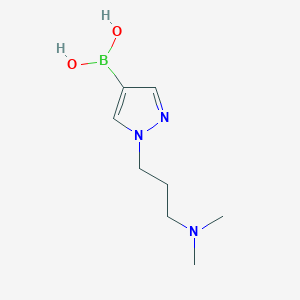

![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)

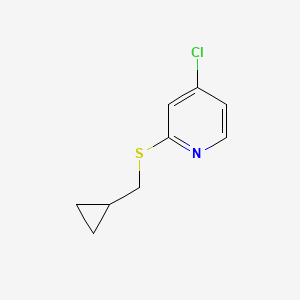
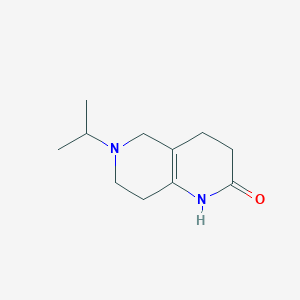

![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)
![2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11903522.png)
